molecular formula C20H24BNO3 B8085846 Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085846
M. Wt: 337.2 g/mol
InChI Key: UDELWVZNVREOHQ-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a benzeneacetamide group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves the reaction of hydrogenated tetramethyl diborane with bromobenzene . This reaction typically requires a palladium catalyst and is conducted under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogenated tetramethyl diborane, and bromobenzene. The reactions are typically conducted under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity of the desired products .

Major Products Formed

The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Comparison with Similar Compounds

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group, but differ in their specific functional groups and applications. Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique in its combination of a benzeneacetamide group with a boron-containing substituent, which imparts distinct reactivity and versatility in various chemical and biological contexts .

Properties

IUPAC Name

2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)16-12-8-9-13-17(16)22-18(23)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDELWVZNVREOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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